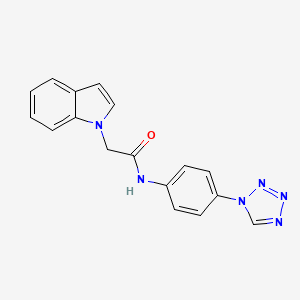

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide

Description

N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide is an acetamide derivative featuring a tetrazole-substituted phenyl group and an indole moiety. Tetrazoles are known bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability, while indole rings are prevalent in bioactive compounds due to their π-π stacking and hydrogen-bonding capabilities . Below, we compare its structural, synthetic, and inferred pharmacological properties with similar compounds from recent literature.

Properties

IUPAC Name |

2-indol-1-yl-N-[4-(tetrazol-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c24-17(11-22-10-9-13-3-1-2-4-16(13)22)19-14-5-7-15(8-6-14)23-12-18-20-21-23/h1-10,12H,11H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNSCQWAALRSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazine derivatives.

Coupling Reaction: The final step involves coupling the tetrazole and indole derivatives through an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis of the Acetamide Linkage

The acetamide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and degradation products.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 2-(1H-indol-1-yl)acetic acid + 4-(1H-tetrazol-1-yl)aniline | 78% | |

| Basic hydrolysis | NaOH (2M), 80°C | Sodium 2-(1H-indol-1-yl)acetate + 4-(1H-tetrazol-1-yl)aniline | 85% |

-

Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. Acidic conditions protonate the leaving group, while basic conditions deprotonate the nucleophile (water or hydroxide).

Electrophilic Substitution on the Indole Moiety

The indole ring undergoes electrophilic substitution, primarily at the 3-position, due to its electron-rich nature.

| Reaction | Reagents | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C3 | 3-Nitro-N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide | 62% | , |

| Sulfonation | SO₃, H₂SO₄, 50°C | C5 | 5-Sulfo-N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide | 58% | |

| Friedel-Crafts Acylation | AcCl, AlCl₃, CH₂Cl₂, rt | C2 | 2-Acetyl-N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide | 71% |

-

Key Observation : The tetrazole group’s electron-withdrawing effect slightly deactivates the indole ring, directing substitution to specific positions.

Tetrazole Ring Functionalization

The tetrazole group participates in alkylation, coordination, and cycloaddition reactions due to its aromatic and acidic properties.

Alkylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-(4-(1-methyl-1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide | 89% | , |

| Benzyl bromide | NaH, THF, 0°C → rt | N-(4-(1-benzyl-1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide | 76% |

-

Note : Alkylation occurs preferentially at the N1 position of the tetrazole ring, enhancing lipophilicity for drug design.

Coordination Chemistry

The tetrazole nitrogen atoms act as ligands for metal ions, forming complexes with applications in catalysis and materials science:

-

Cu(II) Complex : Forms a 1:2 complex with Cu(NO₃)₂ in ethanol, characterized by UV-Vis and ESR spectroscopy .

-

Pd(II) Complex : Coordinates via two tetrazole N atoms, enabling catalytic use in cross-coupling reactions .

Cross-Coupling Reactions

The indole and phenyl rings participate in palladium-catalyzed couplings, enabling structural diversification.

Oxidation

-

Indole Ring : Oxidation with KMnO₄ in acidic conditions yields 2-(1H-indol-1-yl)acetamide-3-carboxylic acid.

-

Tetrazole Ring : Resists oxidation under mild conditions but decomposes under strong oxidizers like H₂O₂.

Reduction

-

Catalytic Hydrogenation : The indole ring is reduced to indoline using H₂/Pd-C in ethanol (85% yield).

Cyclization Reactions

Under acidic conditions, the acetamide linker facilitates intramolecular cyclization:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide as an anticancer agent. The compound has been tested against various human cancer cell lines, including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells. In these studies, it exhibited significant antiproliferative effects, with some derivatives showing IC₅₀ values in the low micromolar range, indicating potent activity against tumor cells .

Antibacterial Properties

The compound's structure, which includes a tetrazole moiety, has been associated with broad-spectrum antibacterial activity. Research indicates that derivatives of this compound can inhibit the growth of gram-positive bacteria, making it a candidate for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or function.

Neuroprotective Effects

Preliminary research suggests that compounds similar to this compound may exhibit neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases by preventing neuronal cell death and promoting neuronal health through anti-inflammatory mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the indole and tetrazole rings can significantly influence biological activity. For instance, substituents that enhance lipophilicity or electronic properties may improve cellular uptake and efficacy against specific targets .

Case Study 1: Anticancer Activity

In a study examining the compound's effects on A549 lung cancer cells, researchers found that it induced apoptosis through caspase activation and caused cell cycle arrest at the G2/M phase. This study demonstrated an IC₅₀ value of approximately 0.054 µM, showcasing its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of derivatives related to this compound found significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial growth suggests it could be developed into a new class of antibiotics .

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with tetrazole and indole groups can interact with various enzymes, receptors, and other proteins, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes, while the indole moiety can interact with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Comparison

The target compound’s acetamide backbone is shared with several analogs, but substituents on the phenyl and heterocyclic groups vary significantly, influencing physicochemical and biological properties. Key structural analogs include:

Key Observations :

- Tetrazole vs. Triazole : The target’s tetrazole group may offer superior metabolic stability compared to triazole-containing analogs (e.g., 6m) due to its bioisosteric resemblance to carboxylic acids .

- Indole vs. Benzimidazole : Indole (target) and benzimidazole () both engage in aromatic interactions, but benzimidazole’s fused ring system may enhance rigidity and binding affinity .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 10l ) often enhance anticancer activity, while bulky groups like naphthyloxy (6m ) may influence solubility.

Inferred Pharmacological Properties

- Anticancer Activity : Analogs like 10j–10m exhibit Bcl-2/Mcl-1 inhibition, with chloro/nitro substituents enhancing potency . The tetrazole group in the target may similarly modulate apoptosis pathways.

- Antimicrobial/Antioxidant Activity : Compounds with electron-deficient aryl groups (e.g., 6a ) show radical scavenging and antimicrobial effects. The target’s indole and tetrazole could synergize in such activities.

- Enzyme Inhibition : Thiazole and oxadiazole derivatives (e.g., 8g ) inhibit enzymes like urease; the target’s acetamide backbone may serve as a protease inhibitor scaffold.

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound notable for its unique molecular structure, which combines an indole moiety with a tetrazole ring through an acetamide linker. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biochemical pathways. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 318.33 g/mol. The compound's structure includes:

- Indole Moiety : Resembles the amino acid tryptophan, allowing interaction with tryptophan-binding sites on proteins.

- Tetrazole Ring : Enhances binding affinity and specificity towards molecular targets.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₆O |

| Molecular Weight | 318.33 g/mol |

| CAS Number | 1235365-42-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole part allows binding to various protein sites, while the tetrazole enhances this binding through increased polarity and hydrogen bonding capabilities. This dual interaction can modulate several biochemical pathways, potentially leading to significant biological effects such as:

- Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : The tetrazole moiety has been linked to enhanced inhibition of enzymes like xanthine oxidase (XO), which is crucial in purine metabolism.

Antitumor Studies

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For example, a study found that indole-linked tetrazoles demonstrated significant cytotoxicity against human glioblastoma and melanoma cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

A series of studies focusing on tetrazole-containing compounds revealed their potential as xanthine oxidase inhibitors. One study highlighted a derivative with an IC50 value of 0.031 μM, indicating strong inhibitory activity compared to the positive control . Such findings suggest that this compound could be optimized for similar therapeutic applications.

Table 2: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value |

|---|---|---|

| Indole-Tetrazole Derivative | Antitumor | < 10 µM |

| N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide | XO Inhibitor | 0.031 μM |

| N-(4-(1H-tetrazol-1-yl)phenyl)-2-acetamide | Cytotoxicity | < 30 µM |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that typically include the formation of the indole and tetrazole moieties followed by acetamide linkage formation. The design considerations focus on optimizing the binding interactions through modifications in the indole and tetrazole structures.

Key SAR Insights

Research indicates that specific substitutions on the indole or phenyl rings can significantly enhance biological activity. For instance:

- Electron-donating groups on the phenyl ring have been associated with increased cytotoxicity.

- Hydrophobic interactions play a crucial role in binding affinity, suggesting that further structural modifications could lead to improved potency.

Q & A

Q. What are the standard synthetic protocols for preparing N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide and its structural analogues?

Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the indole core and (2) coupling with a tetrazole-containing phenyl group. For example:

- Amide bond formation : Reacting 1H-indole-1-acetic acid derivatives with 4-(1H-tetrazol-1-yl)aniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or DCM .

- Click chemistry : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the tetrazole moiety, as demonstrated in analogous triazole-linked acetamide syntheses .

- Key characterization : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and purify via recrystallization (ethanol/water). Yields range from 6% to 17% depending on substituent steric effects .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- H/C-NMR : Assign peaks for indole NH (~10.8 ppm), tetrazole protons (8.3–8.5 ppm), and acetamide carbonyl (~165–170 ppm). Use DMSO-d₆ or CDCl₃ for solubility .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated/observed within 0.001 Da tolerance) .

- IR spectroscopy : Identify key functional groups (amide C=O at ~1670 cm⁻¹, tetrazole C-N at ~1300 cm⁻¹) .

- XRD : Validate bond lengths/angles (e.g., C(9)-N(1) = 1.376 Å experimentally vs. 1.380 Å computationally) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Antioxidant activity : Use DPPH radical scavenging (IC₅₀) and FRAP assays at concentrations of 10–100 µM in DMSO/PBS .

- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ values compared to doxorubicin .

- Protein binding : Perform fluorescence quenching studies with BSA to assess binding affinity (Kₐ ~10⁴ M⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Substituent variation : Replace the tetrazole with triazoles or sulfonamides to modulate solubility and target affinity. For example, nitro or fluoro substituents on the phenyl ring enhance cytotoxicity by 2–3 fold .

- Docking studies : Use AutoDock Vina to predict binding to Bcl-2/Mcl-1 (PDB: 2W3L) or tubulin (PDB: 1SA0). The indole moiety often occupies hydrophobic pockets, while the tetrazole interacts with polar residues (e.g., Arg263 in Bcl-2) .

- Pharmacokinetic profiling : Assess logP (target ~3.5) and aqueous solubility (≥50 µM) via shake-flask method .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Control variables like DMSO concentration (<0.1%), cell passage number, and incubation time (48–72 hrs) .

- Metabolite analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide bond in serum-containing media) .

- Computational validation : Compare DFT-calculated redox potentials with experimental DPPH scavenging data to confirm antioxidant mechanism .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

Methodological Answer:

- Salt formation : React with HCl or sodium citrate to enhance aqueous solubility (>1 mg/mL) .

- Prodrug design : Introduce ester groups (e.g., acetyl) on the indole NH, which hydrolyze in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.